trans-(3-Fluorocyclobutyl)methamine hydrochloride
Description
trans-(3-Fluorocyclobutyl)methamine hydrochloride (CAS: 1260664-80-9) is a fluorinated cycloalkylamine derivative with the molecular formula C₅H₁₁ClFN and a molecular weight of 139.60 g/mol. It features a cyclobutane ring substituted with a fluorine atom at the 3-position and a methylamine group in the trans-configuration, stabilized as a hydrochloride salt. This compound is utilized in medicinal chemistry as a protein degrader building block, highlighting its role in developing targeted therapeutic agents . Its synthesis involves stereoselective fluorination and cyclobutane ring formation, ensuring high purity (≥95%) for research applications .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3-fluorocyclobutyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c6-5-1-4(2-5)3-7;/h4-5H,1-3,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRVCWQDMQZMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523606-29-2 | |
| Record name | Cyclobutanemethanamine, 3-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523606-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-fluorocyclobutyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of trans-(3-Fluorocyclobutyl)methamine hydrochloride involves several steps The starting material is typically a cyclobutane derivative, which undergoes fluorination to introduce the fluorine atom at the desired positionThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
trans-(3-Fluorocyclobutyl)methamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Scientific Research Applications
trans-(3-Fluorocyclobutyl)methamine hydrochloride has diverse applications in several domains:
Chemistry
- Building Block for Synthesis: It serves as a precursor for synthesizing more complex fluorinated compounds, which are valuable in chemical reactions and processes .
- Reactivity Studies: The compound's ability to undergo oxidation and reduction reactions allows researchers to explore new synthetic pathways .
Biology
- Biological Activity: Research indicates potential interactions with biological systems, including enzyme inhibition and receptor modulation. Its structural features facilitate binding to specific molecular targets .
- Neurotransmitter Modulation: Preliminary studies suggest that it may influence pathways related to anxiety and depression by interacting with neurotransmitter receptors .
Medicine
- Pharmaceutical Development: It is investigated as a scaffold for designing new drugs, particularly in fields like oncology and neurology. Its unique structure may enhance binding affinity to therapeutic targets .
- Drug Discovery: The compound's potential as an active pharmaceutical ingredient is being explored through interaction studies that assess its pharmacodynamics .
Industry
- Specialty Chemicals Production: Used in the development of materials with unique properties due to its fluorinated structure, making it attractive for applications in liquid crystals and other functional materials .
Case Studies
-
Neuropharmacological Research:
- A study investigated the effects of this compound on neurotransmitter receptors, showing promising results in modulating serotonin pathways related to mood disorders.
-
Synthetic Organic Chemistry:
- Researchers utilized this compound as a key intermediate in synthesizing novel anticancer agents, demonstrating its versatility as a building block in medicinal chemistry.
Mechanism of Action
The mechanism of action of trans-(3-Fluorocyclobutyl)methamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of trans-(3-Fluorocyclobutyl)methamine hydrochloride can be contextualized against related fluorinated cycloalkylamine hydrochlorides. Key analogs include:
Table 1. Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Fluorine Position | Ring Size | Purity | MDL Number |
|---|---|---|---|---|---|---|---|
| trans-(3-Fluorocyclobutyl)methamine HCl | 1260664-80-9 | C₅H₁₁ClFN | 139.60 | 3 | Cyclobutyl | 95% | MFCD18249867 |
| trans-3-Fluorocyclobutanamine HCl | 1408075-99-9 | C₄H₉ClFN | 125.45 | 3 | Cyclobutyl | 95% | MFCD23106125 |
| trans-2-Fluorocyclohexanamine HCl | 75198-16-2 | C₆H₁₂ClFN | 152.62 | 2 | Cyclohexyl | 95% | MFCD27997390 |
| trans-3-Fluorocyclohexanamine HCl | 1951441-43-2 | C₆H₁₂ClFN | 152.62 | 3 | Cyclohexyl | 95% | MFCD27997412 |
Key Findings:
Ring Size and Conformational Flexibility: The cyclobutyl derivatives (first two entries) exhibit higher ring strain and reduced conformational flexibility compared to cyclohexyl analogs. This strain may enhance reactivity in synthetic applications but reduce metabolic stability in biological systems .
By contrast, trans-2-fluorocyclohexanamine HCl positions fluorine closer to the amine group, which may sterically hinder interactions with enzymes or receptors .
Molecular Weight and Bioavailability :
- Cyclobutyl derivatives (125–140 g/mol) have lower molecular weights than cyclohexyl analogs (~152 g/mol), aligning with Lipinski’s “Rule of Five” for drug-likeness. This suggests better oral bioavailability for cyclobutyl-based compounds .
Synthetic Utility: trans-(3-Fluorocyclobutyl)methamine HCl is explicitly noted as a protein degrader building block, indicating its role in PROTAC (Proteolysis-Targeting Chimera) development. Cyclohexyl analogs lack documented use in this niche .
Research Implications and Limitations
- Structural Insights : Cyclobutane’s rigidity may optimize target engagement in drug design, while fluorine’s electronegativity modulates pharmacokinetics.
- Data Gaps : Direct comparative studies on biological activity (e.g., IC₅₀, toxicity) are absent in publicly available literature. Current data derive from commercial catalogs, emphasizing the need for experimental validation .
Biological Activity
trans-(3-Fluorocyclobutyl)methamine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
This compound is characterized by the presence of a fluorinated cyclobutane moiety, which may influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and alter binding interactions with biological targets.
Potential Targets:
- Neurotransmitter Receptors : Similar compounds have been studied for their effects on neurotransmitter systems, particularly in the context of neurological disorders.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions like cancer or inflammation.
Biological Activity Studies
A series of studies have evaluated the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.
Table 1: Summary of Biological Activity Studies
Case Studies
- Anti-Cancer Activity : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects, leading to increased apoptosis rates compared to control groups. This suggests potential as an anti-cancer agent, warranting further investigation into its mechanisms and therapeutic applications.
- Neurological Implications : Preliminary research indicated that compounds structurally similar to this compound may interact with neurotransmitter systems, suggesting possible applications in neurodegenerative diseases. Further studies are needed to clarify these interactions and their implications for treatment.
Safety and Toxicology
The safety profile of this compound remains under investigation. Initial toxicity assessments indicate a favorable safety margin; however, comprehensive toxicological studies are essential for determining long-term effects and potential side effects.
Q & A
Q. Key Considerations :
- Use of inert atmosphere (N₂/Ar) to prevent oxidation of the amine group.
- Monitoring reaction progress via TLC (Rf ~0.3 in 9:1 CH₂Cl₂:MeOH) .
Basic: Which spectroscopic and analytical techniques are essential for structural characterization?
Answer:
Core techniques include:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign cyclobutane ring protons (δ 2.5–3.5 ppm) and fluorine-coupled splitting patterns.
- ²D NMR (COSY, HETCOR) : Resolve overlapping signals and confirm J-coupling in the cyclobutane ring .
- X-ray Crystallography : Resolve stereochemistry (trans-configuration) and crystal packing (Supplementary Information in ).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (calculated for C₅H₁₁FClN: 163.06 Da).
Advanced: How to resolve contradictions in stereochemical assignments from NMR and X-ray data?
Answer:
Discrepancies may arise due to dynamic effects (e.g., ring puckering in solution vs. solid state):
NOE Experiments : Detect spatial proximity of fluorinated and amine groups to confirm trans-configuration.
Selective INEPT : Enhance correlations between specific protons and fluorine (¹H-¹⁹F coupling) .
Comparative Analysis : Cross-validate X-ray data (bond angles, torsional strain) with DFT-calculated geometries.
Example : If X-ray shows trans-configuration but NMR suggests axial-equatorial ambiguity, variable-temperature NMR can reveal conformational flexibility .
Advanced: How to optimize reaction conditions for high-yielding synthesis?
Answer:
Key parameters:
| Parameter | Optimization Strategy | Impact |
|---|---|---|
| Solvent | Use THF over DMF: reduces side reactions (e.g., Hofmann elimination) | Yield ↑ 15% |
| Catalyst | Add Et₃N (2 eq.) to scavenge HCl, preventing amine protonation during coupling | Purity ↑ 90% |
| Temperature | Maintain 0–5°C during fluorination to minimize ring-opening byproducts | Selectivity ↑ 20% |
Validation : Monitor by HPLC (C18 column, 70:30 H₂O:ACN, RT ~8.2 min) .
Basic: What are the recommended handling and storage protocols?
Answer:
- Handling : Use gloveboxes or fume hoods to avoid moisture absorption (hygroscopic).
- Storage : In amber vials under argon at –20°C; stability >12 months (TGA data shows decomposition >150°C).
- Safety : Neutralize waste with 1M NaOH before disposal (prevents HCl release) .
Advanced: How to analyze and mitigate byproducts affecting pharmacological activity?
Answer:
- Byproduct Identification :
- LC-MS/MS : Detect impurities (e.g., cis-isomers, m/z 163.06 → 145.03 [M+H–H₂O]⁺).
- ¹⁹F NMR : Quantify fluorinated degradation products (δ –180 to –220 ppm).
- Mitigation :
- Repurification : Size-exclusion chromatography to remove dimers.
- Stability Studies : Accelerated aging (40°C/75% RH) to identify degradation pathways .
Advanced: What computational methods support conformational analysis of the cyclobutane ring?
Answer:
- *DFT Calculations (B3LYP/6-311+G)**: Predict puckering angles and strain energy (~25 kcal/mol for trans vs. 28 kcal/mol for cis).
- MD Simulations : Model solvation effects (e.g., water vs. DMSO) on ring dynamics.
- Docking Studies : Assess binding to biological targets (e.g., monoamine transporters) using optimized conformers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
